molecular formula C21H23N3O3 B370599 N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide CAS No. 674818-07-6

N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide

Cat. No.: B370599
CAS No.: 674818-07-6
M. Wt: 365.4g/mol
InChI Key: NXPPEEWRYQGWRE-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the quinoline ring to a dihydroquinoline derivative.

    Substitution: Substitution reactions at the quinoline ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated quinoline derivative, while reduction could produce a dihydroquinoline compound.

Scientific Research Applications

N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, modulating their activity through competitive inhibition or allosteric regulation .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core.

    Pyridine Carboxamides: Compounds like isoniazid, which contain a pyridine ring with a carboxamide group.

Uniqueness

N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide is unique due to the combination of its quinoline and pyridine carboxamide moieties.

Properties

CAS No.

674818-07-6

Molecular Formula

C21H23N3O3

Molecular Weight

365.4g/mol

IUPAC Name

N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-21(2,3)24(20(26)14-7-9-22-10-8-14)13-16-11-15-12-17(27-4)5-6-18(15)23-19(16)25/h5-12H,13H2,1-4H3,(H,23,25)

InChI Key

NXPPEEWRYQGWRE-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3

Canonical SMILES

CC(C)(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3

Origin of Product

United States

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